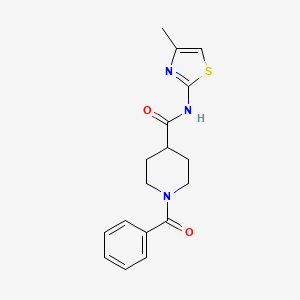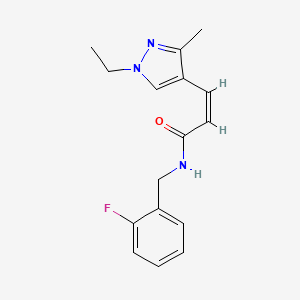METHANONE](/img/structure/B4721632.png)
[4-(1-ADAMANTYL)PIPERAZINO](3-PYRIDYL)METHANONE
Vue d'ensemble
Description
4-(1-ADAMANTYL)PIPERAZINOMETHANONE: is a compound that combines the structural features of adamantane, piperazine, and pyridine. Adamantane is a diamondoid hydrocarbon known for its rigidity and stability, piperazine is a heterocyclic organic compound with a wide range of pharmacological applications, and pyridine is a basic heterocyclic organic compound with a nitrogen atom. This unique combination of structures imparts distinctive chemical and biological properties to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of Adamantyl Derivative: The adamantyl group is introduced through a reaction involving adamantane and a suitable halogenating agent, such as bromine, to form 1-bromoadamantane.
Piperazine Introduction: The bromoadamantane is then reacted with piperazine under basic conditions to form 1-adamantylpiperazine.
Pyridine Incorporation: The final step involves the reaction of 1-adamantylpiperazine with a pyridine derivative, such as 3-pyridylmethanone, under appropriate conditions to yield the target compound.
Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of advanced catalysts, high-throughput reactors, and purification techniques such as recrystallization and chromatography.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the adamantyl and piperazine moieties, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the pyridine ring using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine nitrogen atoms, using reagents like alkyl halides.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of reduced pyridine derivatives.
Substitution: Formation of N-alkylated or N-acylated piperazine derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and catalysts.
Biology: In biological research, it is used to study the interactions of adamantyl and piperazine derivatives with biological macromolecules, such as proteins and nucleic acids.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new drugs with enhanced stability and bioavailability. It is being investigated for its potential use in treating neurological disorders and infections.
Industry: In the industrial sector, the compound is used in the development of advanced polymers and coatings due to its rigidity and stability.
Mécanisme D'action
The mechanism of action of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets, such as enzymes and receptors. The adamantyl group provides rigidity and enhances binding affinity, while the piperazine and pyridine moieties interact with active sites through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects.
Comparaison Avec Des Composés Similaires
1-Adamantylamine: Shares the adamantyl group but lacks the piperazine and pyridine moieties.
Piperazine: Shares the piperazine moiety but lacks the adamantyl and pyridine groups.
3-Pyridylmethanone: Shares the pyridine moiety but lacks the adamantyl and piperazine groups.
Uniqueness: The uniqueness of 4-(1-ADAMANTYL)PIPERAZINOMETHANONE lies in its combination of three distinct structural features, which imparts a unique set of chemical and biological properties. This combination enhances its stability, binding affinity, and potential for diverse applications in various fields.
Propriétés
IUPAC Name |
[4-(1-adamantyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O/c24-19(18-2-1-3-21-14-18)22-4-6-23(7-5-22)20-11-15-8-16(12-20)10-17(9-15)13-20/h1-3,14-17H,4-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFCGZEFFMRUDBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)C2=CN=CC=C2)C34CC5CC(C3)CC(C5)C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-hydroxy-3-methyl-N'-[1-(4-nitrophenyl)ethylidene]benzohydrazide](/img/structure/B4721554.png)
![(4E)-4-[[3-chloro-5-methoxy-4-(2-phenoxyethoxy)phenyl]methylidene]-2-(2-chlorophenyl)-1,3-oxazol-5-one](/img/structure/B4721555.png)
![3-butoxy-N-[4-(4-ethyl-1-piperazinyl)phenyl]benzamide](/img/structure/B4721570.png)
![(1Z)-1-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)-8-methoxy-4,4,6-trimethyl-4H-pyrrolo[3,2,1-ij]quinolin-2(1H)-one](/img/structure/B4721572.png)

![4-({[(3-pyridinylmethyl)amino]carbonothioyl}amino)-N-2-pyrimidinylbenzenesulfonamide](/img/structure/B4721588.png)
![1-[(5-bromo-2-thienyl)sulfonyl]-4-[(1-ethyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4721598.png)
![2-IODO-6-METHOXY-4-({3-METHYL-5-OXO-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,5-DIHYDRO-4H-PYRAZOL-4-YLIDEN}METHYL)PHENYL ACETATE](/img/structure/B4721599.png)
![4-(4-chlorophenyl)-N-[4-(4-morpholinylsulfonyl)phenyl]-1-piperazinecarbothioamide](/img/structure/B4721607.png)
![N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-N'-(2-methylphenyl)thiourea](/img/structure/B4721612.png)
![(2E)-N-[2-(2-fluorophenoxy)ethyl]-3-phenylprop-2-enamide](/img/structure/B4721620.png)
![ethyl 4-[5-[(Z)-[5-imino-2-(2-methylphenyl)-7-oxo-[1,3,4]thiadiazolo[3,2-a]pyrimidin-6-ylidene]methyl]furan-2-yl]benzoate](/img/structure/B4721625.png)

![4-{2-[8,9-DIMETHYL-2-(2-METHYLPHENYL)-7H-PYRROLO[3,2-E][1,2,4]TRIAZOLO[1,5-C]PYRIMIDIN-7-YL]ETHYL}MORPHOLINE](/img/structure/B4721638.png)
